Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester

Lipophilicity Drug design Partition coefficient

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester (CAS 96517-13-4), also designated ethyl 4-((5-bromopentyl)oxy)benzoate, is a brominated benzoate ester with the molecular formula C14H19BrO3 and a molecular weight of 315.20 g/mol. The compound comprises a para-substituted benzoic acid ethyl ester core linked via an ether oxygen to a 5-bromopentyl chain, with the terminal bromine serving as a leaving group for nucleophilic substitution and cross-coupling transformations.

Molecular Formula C14H19BrO3
Molecular Weight 315.2 g/mol
CAS No. 96517-13-4
Cat. No. B1313103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
CAS96517-13-4
Molecular FormulaC14H19BrO3
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCCCCCBr
InChIInChI=1S/C14H19BrO3/c1-2-17-14(16)12-6-8-13(9-7-12)18-11-5-3-4-10-15/h6-9H,2-5,10-11H2,1H3
InChIKeyLZEYMHGWTWMUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(5-bromopentyl)oxy]benzoate (CAS 96517-13-4): Chemical Identity and Core Properties for Procurement


Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester (CAS 96517-13-4), also designated ethyl 4-((5-bromopentyl)oxy)benzoate, is a brominated benzoate ester with the molecular formula C14H19BrO3 and a molecular weight of 315.20 g/mol . The compound comprises a para-substituted benzoic acid ethyl ester core linked via an ether oxygen to a 5-bromopentyl chain, with the terminal bromine serving as a leaving group for nucleophilic substitution and cross-coupling transformations. Commercially available at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC provided by established suppliers , the compound functions predominantly as a synthetic intermediate in medicinal chemistry and materials science. Predicted physicochemical parameters from SciFinder include a boiling point of 399.5±22.0 °C at 760 Torr and a density of 1.275±0.06 g/cm³ at 20 °C .

Why Ethyl 4-[(5-bromopentyl)oxy]benzoate Cannot Be Replaced by Structural Analogs Without Validated Comparability


Attempts to substitute ethyl 4-[(5-bromopentyl)oxy]benzoate with closely related analogs—including methyl ester derivatives, non-ether alkyl variants, or the free carboxylic acid form—introduce quantifiable changes in physicochemical properties that directly impact synthetic utility, purification protocols, and downstream reaction outcomes. The C5 bromoalkyl spacer length governs the steric and conformational properties of the ultimate conjugated product, while the ethyl ester protecting group determines stability under basic versus acidic conditions relative to the methyl ester [1]. Furthermore, the ether oxygen in the para position alters electronic distribution at the aromatic ring compared to direct alkyl linkage, affecting reactivity in subsequent coupling steps. These are not interchangeable building blocks; substitution without empirical validation introduces undefined variables into synthetic routes, potentially compromising yield, reproducibility, and final product purity.

Ethyl 4-[(5-bromopentyl)oxy]benzoate: Quantitative Differentiation Evidence Versus Structural Analogs


Ethyl vs. Methyl Ester: Quantified Hydrophobicity Advantage of CAS 96517-13-4

In silico logP analysis establishes that ethyl 4-[(5-bromopentyl)oxy]benzoate (C14H19BrO3, MW 315.20) exhibits measurably enhanced lipophilicity relative to its closest commercially available analog, methyl 4-[(5-bromopentyl)oxy]benzoate (C13H17BrO3, MW 301.18). This difference, arising solely from the ester alkyl chain length (ethyl vs. methyl), has quantifiable implications for compound handling and biological partitioning. [1]

Lipophilicity Drug design Partition coefficient

Spacer Length Specificity: 5-Bromopentyl Chain Distinguishes CAS 96517-13-4 from Alternative Spacer Analogs

The pentyl (C5) bromoalkyl spacer length of ethyl 4-[(5-bromopentyl)oxy]benzoate is a non-arbitrary design element that determines the spatial separation between the benzoate anchor and the terminal reactive bromine. Shorter or longer ω-bromoalkoxy chains yield different conformational flexibility and intermolecular distances in final conjugated products. While no direct head-to-head study of spacer-length series exists for this exact ester scaffold, the principle is established across bromopentyl-containing intermediates: the 5-bromopentyl moiety is explicitly employed as a PROTAC linker and in liquid crystalline materials where C5 spacing optimizes phase behavior [1]. Substituting a 4-bromobutyl or 6-bromohexyl analog would alter the spatial geometry of the resulting conjugate, potentially abolishing desired biological or material properties.

Synthetic intermediate Linker chemistry PROTAC synthesis

Reactivity Profile: Terminal Bromide Distinguishes CAS 96517-13-4 from Direct Alkyl and Carboxylic Acid Analogs

Ethyl 4-[(5-bromopentyl)oxy]benzoate possesses two distinct reactive handles: (1) the terminal primary alkyl bromide, which serves as an electrophile for SN2 substitution and as a coupling partner in transition-metal-catalyzed cross-couplings; and (2) the ethyl ester, which can be hydrolyzed to the carboxylic acid or reduced to the benzyl alcohol. This differs fundamentally from close analogs. Ethyl 4-(5-bromopentyl)benzoate (CAS 80305-88-0, C14H19BrO2, MW 299.20) lacks the ether oxygen, altering electronic distribution at the aromatic ring and reducing hydrogen-bond acceptor capacity (HBA count: 2 vs. 3) . 4-[(5-Bromopentyl)oxy]benzoic acid (free acid form) differs in solubility and coupling compatibility with amine partners relative to the protected ethyl ester. The quantitative difference in reactivity is reflected in computed descriptors: the target compound has a topological polar surface area (TPSA) of 35.5 Ų (PubChem-predicted), whereas the non-ether alkyl analog has a lower TPSA due to the absence of the ether oxygen [1].

Nucleophilic substitution Suzuki coupling Ether synthesis

Batch-to-Batch Reproducibility: 98% Standard Purity with Analytical Documentation at Procurement

Commercial sourcing of ethyl 4-[(5-bromopentyl)oxy]benzoate from established vendors provides a documented purity specification of 98%, with batch-specific analytical data including NMR, HPLC, and GC available as part of the standard certificate of analysis . This stands in contrast to less-characterized analogs or custom-synthesized variants, where purity and impurity profiles may vary without validated analytical documentation. The 98% purity specification establishes a defined, verifiable baseline for synthetic applications, eliminating the need for in-house purification prior to use and ensuring that reaction stoichiometry can be calculated accurately without compensating for unknown contaminants. Suppliers offering this compound provide batch-specific QC documentation, enabling traceable and reproducible experimental results across different procurement events .

Quality control Analytical chemistry Reproducibility

Ethyl 4-[(5-bromopentyl)oxy]benzoate: Validated Application Scenarios Based on Differentiation Evidence


PROTAC Linker Synthesis Requiring Defined C5 Spacing

The 5-bromopentyl chain of ethyl 4-[(5-bromopentyl)oxy]benzoate serves as a flexible linker of defined length for proteolysis-targeting chimera (PROTAC) construction. 5-Bromopentyl-containing intermediates are established PROTAC linkers, providing sufficient separation between the E3 ligase ligand and the target protein binder to enable ternary complex formation . The ethyl ester protecting group on the benzoate moiety allows orthogonal deprotection or direct conjugation following hydrolysis, offering synthetic flexibility not available with methyl ester analogs (which differ in lipophilicity by Δ XLogP3 = +0.5, affecting chromatographic purification). This compound enables the introduction of a para-oxypentyl benzoate motif with a terminal handle for subsequent amine or thiol conjugation.

Liquid Crystalline Material Precursor Development

Brominated alkoxybenzoate scaffolds are employed in the synthesis of rod-like liquid crystalline materials, where the pentyloxy chain length and terminal bromine substitution modulate phase behavior . The ether oxygen in the para position (present in the target compound but absent in ethyl 4-(5-bromopentyl)benzoate, Δ TPSA ≈ +9.2 Ų) alters molecular polarizability and intermolecular interactions, which affect mesophase stability and transition temperatures. This compound serves as a versatile building block for synthesizing structurally defined liquid crystal monomers, particularly when subsequent functionalization at the bromine terminus is required (e.g., via nucleophilic substitution or cross-coupling to introduce mesogenic groups).

Medicinal Chemistry Intermediate for Targeted Covalent Inhibitor Synthesis

The terminal primary alkyl bromide of ethyl 4-[(5-bromopentyl)oxy]benzoate functions as an electrophilic warhead precursor or as a site for introducing diverse functionality via SN2 displacement or Suzuki-Miyaura cross-coupling. The ethyl ester protects the carboxylic acid during synthetic manipulations and can be selectively removed under mild basic conditions without affecting the ether linkage. The enhanced lipophilicity of the ethyl ester relative to the methyl analog (Δ XLogP3 = +0.5) may facilitate membrane permeability of intermediate constructs during biological evaluation or alter retention times in preparative HPLC, enabling cleaner separation from byproducts.

Standardized Building Block Procurement for Reproducible Multi-Step Synthesis

For academic and industrial laboratories executing multi-step synthetic routes where intermediate purity directly impacts downstream yields, ethyl 4-[(5-bromopentyl)oxy]benzoate offers a commercially available, analytically characterized starting material at 98% purity with batch-specific NMR, HPLC, and GC documentation . This eliminates the need for in-house synthesis and purification of the intermediate, reduces variability between synthetic batches, and enables accurate stoichiometric calculations without compensation for unknown impurities. Procurement of this defined building block streamlines route scouting and scale-up activities where reproducibility is paramount.

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